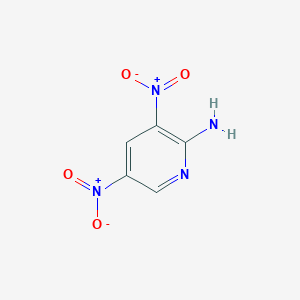

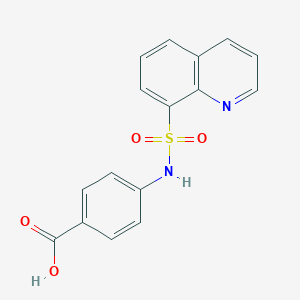

3,5-ジニトロピリジン-2-アミン

概要

説明

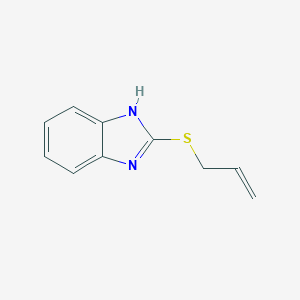

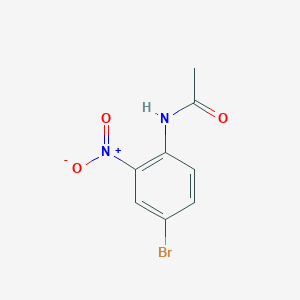

3,5-Dinitropyridin-2-amine (3,5-DNP) is an organic compound that has been widely used in scientific research due to its unique properties. It is a nitrogen-containing heterocyclic compound, containing both a pyridine and a nitro group, and is a white crystalline solid at room temperature. 3,5-DNP has been used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent probe for bioimaging, and as a fluorescent indicator for the detection of nitric oxide. In addition, 3,5-DNP has been used in the study of the effects of nitric oxide on the regulation of gene expression and in the development of new drugs.

科学的研究の応用

複素環式化合物の合成

3,5-ジニトロピリジン-2-アミン: は、脱芳香族化(3+2)環状付加反応を介した複素環式化合物の合成に使用されています 。このプロセスには、置換基の種類に応じて、ピリジン環に1つまたは2つの1,3-双極子を付加することが含まれます。その結果、ピリジン環と縮合したピロリジンフラグメントを含む新規な複素環系が形成されます。これらの化合物は、天然物に広く存在し、製薬業界で広く使用されていることから重要です。

非線形光学(NLO)アプリケーション

この化合物は、非線形光学アプリケーションにおける可能性について研究されています。 例えば、2-アミノ-5-ニトロピリジンなどの誘導体は、NLOおよび光制限アプリケーションに不可欠な光学的に透明な単結晶として合成および成長させられています 。これらの材料は、高出力レーザーアプリケーションにとって重要なパラメーターである光透過率、熱安定性、および3次非線形光学係数について評価されています。

有機合成

有機合成では、3,5-ジニトロピリジン-2-アミンは試薬または触媒として機能することができます。 その誘導体は、抗菌、抗ウイルス、抗がん、鎮痛、抗酸化など、さまざまな活性を示すことが知られており、生物活性分子の開発に役立ちます 。

製薬業界

製薬業界は、この化合物の誘導体から恩恵を受けています。これらの誘導体は、生物活性により、さまざまな薬剤に組み込まれています。 これらの活性には、抗菌、抗ウイルス、抗がん特性が含まれており、創薬や発見に不可欠です 。

将来の方向性

The future directions of research on 3,5-Dinitropyridin-2-amine and similar compounds could involve their potential applications in drug discovery and medicinal chemistry . The development of peptide drugs, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research .

作用機序

Target of Action

It’s known that this compound has been used in the synthesis of various bioactive molecules and natural products .

Mode of Action

The mode of action of 3,5-Dinitropyridin-2-amine involves its interaction with biothiols. The fluorescence of a probe containing 3,5-Dinitropyridin-2-amine is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .

Biochemical Pathways

It’s known that this compound is involved in the 1,3-dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized n-methyl azomethine ylide .

Pharmacokinetics

The pharmacokinetic properties of 3,5-Dinitropyridin-2-amine include high gastrointestinal absorption and no permeability across the blood-brain barrier . The compound has a log Kp (skin permeation) of -6.92 cm/s .

Result of Action

It’s known that this compound is involved in the synthesis of various bioactive molecules and natural products .

Action Environment

The action of 3,5-Dinitropyridin-2-amine can be influenced by environmental factors such as temperature. For instance, a mixture of 3,5-Dinitropyridin-2-amine and ammonium sulfide resulted in a reaction when the temperature was raised to 75°C .

生化学分析

Biochemical Properties

The biochemical properties of 3,5-Dinitropyridin-2-amine are not fully understood. It has been found that 3,5-Dinitropyridin-2-amine can participate in 1,3-dipolar cycloaddition reactions . This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions likely depends on the specific context and conditions.

Cellular Effects

The cellular effects of 3,5-Dinitropyridin-2-amine are currently not well-documented. It has been used as a biothiol recognition site due to its higher electron-withdrawing ability . This suggests that 3,5-Dinitropyridin-2-amine may influence cell function by interacting with biothiols, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3,5-Dinitropyridin-2-amine involves its interaction with biothiols. The fluorescence of a probe was quenched by the electron-withdrawing 3,5-Dinitropyridin-2-amine group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution . This suggests that 3,5-Dinitropyridin-2-amine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

, suggesting that its effects may change over time depending on the reaction conditions

Metabolic Pathways

The metabolic pathways involving 3,5-Dinitropyridin-2-amine are not well-understood. Given its ability to participate in 1,3-dipolar cycloaddition reactions , it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.

特性

IUPAC Name |

3,5-dinitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZDCKBBTJYQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333429 | |

| Record name | 3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3073-30-1 | |

| Record name | 3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3,5-DINITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of the 4-(aryl)-1,4-dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitropyridin-2-amines described in the research?

A1: The research focuses on a series of newly synthesized 4-(aryl)-1,4-dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitropyridin-2-amine derivatives. These compounds are characterized by a central 3,5-dinitropyridin-2-amine core with variations in the aryl substituent at the 4-position. The study utilized single-crystal X-ray diffraction to determine the crystal structure, providing valuable insights into the three-dimensional arrangement of atoms within the molecule [].

Q2: How does the research leverage computational chemistry to understand these compounds?

A2: The researchers employed a combination of computational techniques to investigate the properties of these compounds. Density functional theory (DFT) calculations were performed to study the electronic structure and properties of the molecules. Additionally, molecular docking studies were conducted to predict the binding interactions of these compounds with potential biological targets. This combination of computational methods provides a more comprehensive understanding of the structure-activity relationships within this class of compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)